molecular formula C21H18ClNS2 B14350015 N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline CAS No. 93588-31-9

N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline

Cat. No.: B14350015
CAS No.: 93588-31-9
M. Wt: 384.0 g/mol
InChI Key: NXPJSOUMBROCLF-UHFFFAOYSA-N
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Description

N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline is an organic compound characterized by its unique structure, which includes a chloro-substituted ethenyl group and two phenylsulfanyl groups attached to an ethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline typically involves the reaction of N-methylaniline with 1-chloro-2,2-bis(phenylsulfanyl)ethene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents or pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The chloro and phenylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-ethylaniline
  • N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-propylaniline
  • N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-butylaniline

Uniqueness

N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline is unique due to its specific substitution pattern and the presence of both chloro and phenylsulfanyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

93588-31-9

Molecular Formula

C21H18ClNS2

Molecular Weight

384.0 g/mol

IUPAC Name

N-[1-chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline

InChI

InChI=1S/C21H18ClNS2/c1-23(17-11-5-2-6-12-17)20(22)21(24-18-13-7-3-8-14-18)25-19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

NXPJSOUMBROCLF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=C(SC2=CC=CC=C2)SC3=CC=CC=C3)Cl

Origin of Product

United States

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